

# Isorhamnetin chemical structure and properties

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## Compound of Interest

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An In-depth Technical Guide to **Isorhamnetin**: Chemical Structure, Properties, and Experimental Protocols

## Introduction

**Isorhamnetin** is a naturally occurring flavonoid, specifically an O-methylated flavonol, that has garnered significant attention from the scientific community.[1][2] As a derivative of quercetin, it is found in a variety of plants, fruits, and vegetables, including onions, pears, olive oil, and medicinal herbs like Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][3][4]

**Isorhamnetin** and its glycosides exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[5][6] This technical guide provides a comprehensive overview of **isorhamnetin's** chemical structure, physicochemical and biological properties, mechanisms of action, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**Isorhamnetin** is structurally defined as a 3'-O-methylated derivative of quercetin.[1] Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one.[7] This structure, featuring a C15 skeleton with two aromatic rings (A and B) linked by a heterocyclic pyran ring (C), is fundamental to its biological activity.[1]

 Isorhamnetin Chemical Structure Figure 1. Chemical structure of **Isorhamnetin**.

## Physicochemical Data

The key physicochemical properties of **isorhamnetin** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Reference(s)
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one	[7]
Synonyms	3'-Methylquercetin, 3'-O-Methylquercetin, Quercetin 3'-methyl ether	[7][8]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sub>7</sub>	[1][2]
Molecular Weight	316.26 g/mol	[1][7]
CAS Number	480-19-3	[2]
Appearance	Yellowish acicular crystal	[2]
Melting Point	311 - 314 °C	[7]
Solubility	Slightly soluble in water and methanol; Soluble in a mixed solvent of methanol and chloroform.	[2]
pKa (Strongest Acidic)	6.38	[8]
logP	1.96 - 2.3	[8]

## Pharmacological Properties

**Isorhamnetin** has been extensively studied for its diverse biological activities. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.

Pharmacological Effect	Experimental Model	Key Findings & Mechanism	Reference(s)
Anticancer	Various cancer cell lines (breast, lung, colon, etc.) and in vivo models	Induces apoptosis and cell cycle arrest; Suppresses proliferation, metastasis, and angiogenesis by modulating PI3K/Akt, MAPK, and NF- $\kappa$ B pathways.	[1][9][10]
Anti-inflammatory	In vitro and in vivo models of inflammation	Inhibits NF- $\kappa$ B activation and COX-2 expression; Reduces pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6).	[1][11]
Antioxidant	Cellular and cell-free assays (DPPH, ABTS)	Scavenges reactive oxygen species (ROS); Upregulates antioxidant enzymes via the Nrf2 signaling pathway.	[1][11]
Cardioprotective	Rat models of cardiotoxicity and ischemia-reperfusion	Protects against doxorubicin-induced cardiotoxicity; Reduces oxidative stress and apoptosis in cardiomyocytes.	[1][12][13]
Neuroprotective	Models of neurodegenerative diseases	Enhances cholinergic signal transduction; Protects neurons from oxidative stress and neuroinflammation.	[6][13]

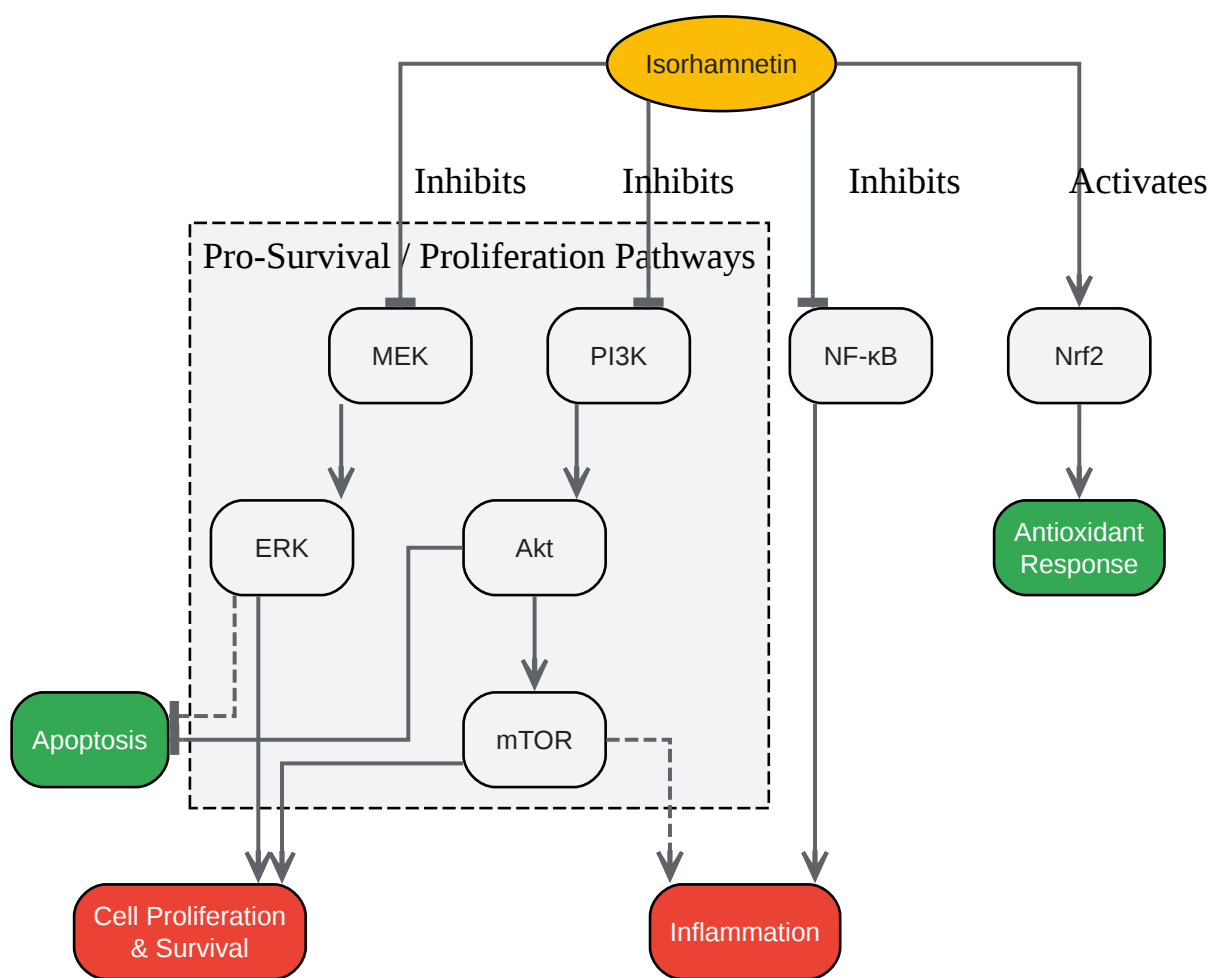
Anti-diabetic	In vitro and in vivo models of diabetes	Improves glucose uptake; Protects pancreatic $\beta$ -cells; Modulates insulin resistance signaling pathways.	[11]
Organ Protection	Models of liver, kidney, and lung injury	Exerts protective effects by reducing inflammation, oxidative stress, and apoptosis.	[1][11]
Antimicrobial	Various bacterial and fungal strains	Exhibits antibacterial and antifungal activities.	[14]

## Mechanism of Action and Signaling Pathways

**Isorhamnetin** exerts its pleiotropic effects by targeting multiple key signaling cascades involved in cell survival, proliferation, inflammation, and oxidative stress.

### Key Signaling Pathways

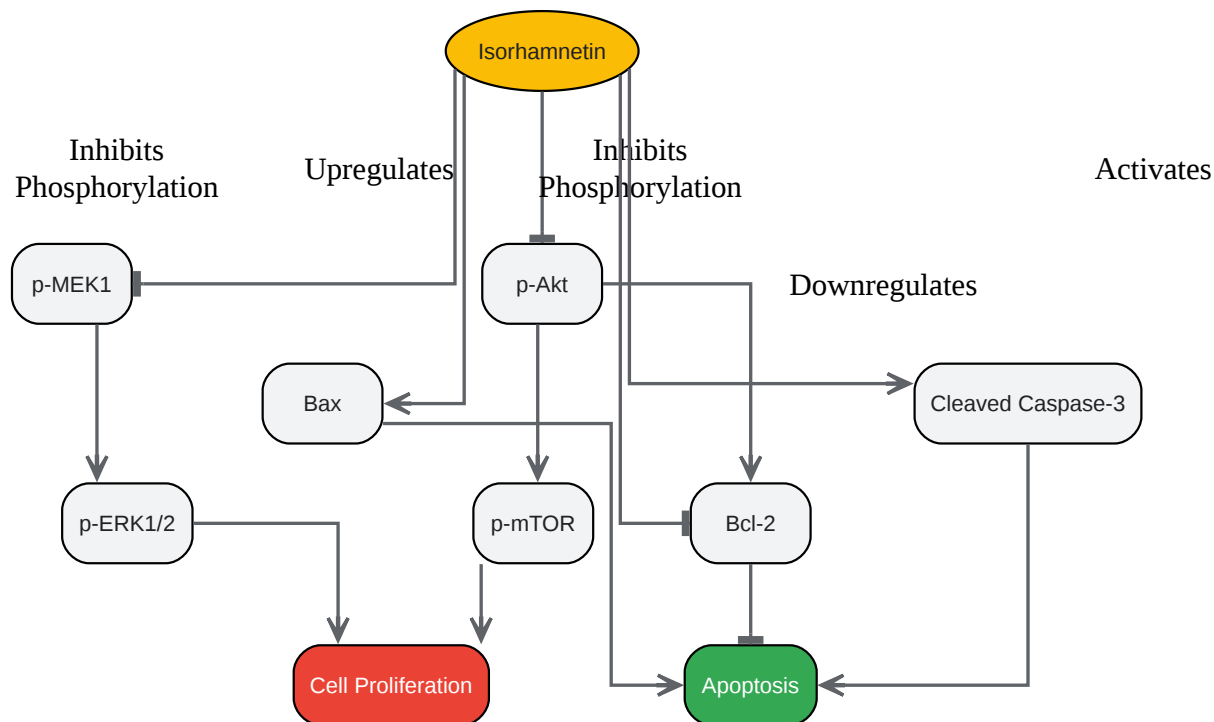
The anticancer effects of **isorhamnetin** are particularly well-documented and involve the modulation of several critical pathways. It can inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis by interfering with signals that drive cancer progression.[1][15]



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Caption: General signaling pathways modulated by **Isorhamnetin**.

In breast cancer, **isorhamnetin** has been shown to specifically inhibit the Akt/mTOR and MEK/ERK signaling cascades, leading to apoptosis.[9] This dual inhibition highlights its potential as a multi-targeted therapeutic agent.



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Caption: **Isorhamnetin's** mechanism in breast cancer cells.[9]

## Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of **isorhamnetin**.

### Extraction and Purification from Plant Material

**Isorhamnetin** can be extracted from various plant sources. The following is a general protocol for its extraction and purification, often employing methods like countercurrent chromatography for high purity.[16][17]



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Caption: Workflow for **Isorhamnetin** extraction and purification.[16]

Methodology:

- Sample Preparation: Air-dry the plant material (e.g., *Stigma maydis*) and grind it into a fine powder.[16]
- Extraction: Extract the powder by refluxing with an 80% ethanol solution for several hours. Repeat the extraction to ensure maximum yield.[16]
- Concentration: Combine the ethanolic extracts and concentrate them to dryness under reduced pressure to obtain the crude extract.[16]
- Purification: A two-step high-speed countercurrent chromatography (HSCCC) process is effective for purification.[16]
  - Step 1: The crude extract is separated using a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a 5:5:5:5 volume ratio) to yield a fraction enriched with **isorhamnetin**. [16]
  - Step 2: The enriched fraction is further purified using a second, slightly different solvent system (e.g., n-hexane-ethyl acetate-methanol-water at 5:5:6:4) to isolate **isorhamnetin** at a high purity (>98%).[16]
- Identification: Confirm the chemical structure of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

## Quantification in Biological Samples by LC-MS/MS

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.[18]

Methodology:

- Sample Preparation (Plasma):

- To 100 µL of rat plasma, add an internal standard (e.g., baicalein).[18]
- Add β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites of **isorhamnetin**. Incubate as required.[18]
- Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
- Vortex and centrifuge the sample.
- Separate the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase for analysis.[18]
- Chromatographic Conditions:
  - Column: C18 column (e.g., Diamonsil C18).[18]
  - Mobile Phase: A gradient or isocratic mixture, such as 2% formic acid in water and methanol (e.g., 10:90, v/v).[18]
  - Flow Rate: 1.0 mL/min, with a split to the mass spectrometer.[18]
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for **isorhamnetin** and the internal standard.
- Validation: Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) is typically in the low ng/mL range.[18]

## In Vitro Anticancer Activity Assessment

### Methodology:

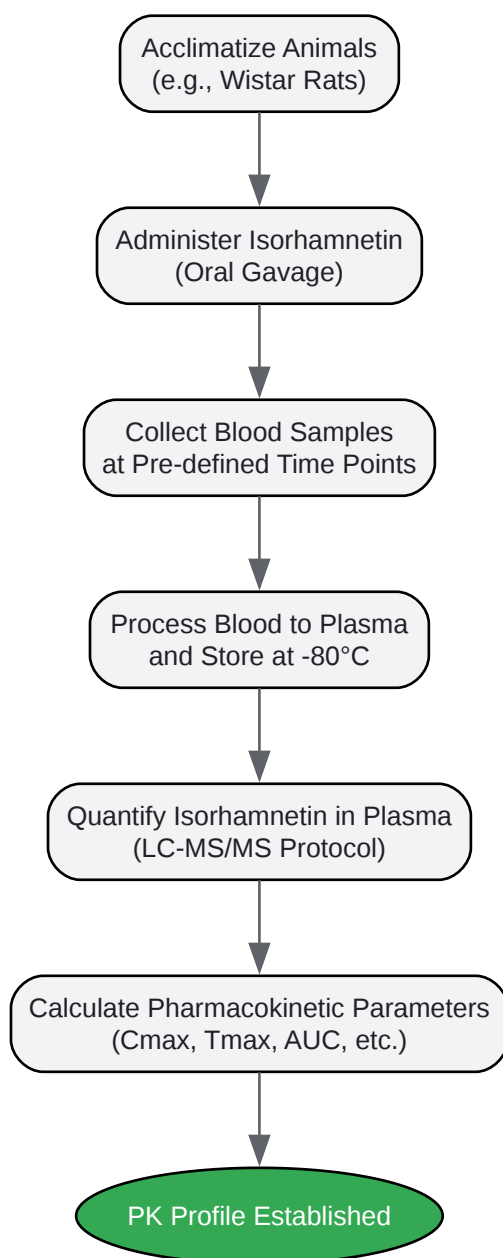
- Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9][12]



- Cell Viability Assay (CCK-8 or MTT):
  - Seed cells in 96-well plates and allow them to adhere overnight.
  - Treat cells with a range of **isorhamnetin** concentrations for 24, 48, or 72 hours.[\[10\]](#)
  - Add CCK-8 or MTT reagent to each well and incubate.[\[9\]](#)
  - Measure the absorbance using a microplate reader to determine cell viability and calculate the IC<sub>50</sub> value.
- Apoptosis Assay (Annexin V/PI Staining):
  - Treat cells with **isorhamnetin** as described above.
  - Harvest the cells, wash with PBS, and resuspend in binding buffer.
  - Stain with Annexin V-FITC and Propidium Iodide (PI).
  - Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[\[9\]](#)
- Western Blot Analysis:
  - Treat cells with **isorhamnetin** and prepare total cell lysates.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated Akt, ERK, mTOR) and apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3).[\[9\]](#)
  - Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

## In Vivo Pharmacokinetic (PK) Study

A typical PK study in rodents helps determine the absorption, distribution, metabolism, and excretion (ADME) profile of **isorhamnetin**.



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Caption: Workflow for an in vivo pharmacokinetic study.[18]

Methodology:

- Animal Model: Use adult male or female rats (e.g., Wistar rats), acclimatized for at least one week.[18]

- Dosing: Administer a single oral dose of **isorhamnetin**, formulated in a suitable vehicle, via gavage. Multiple dose groups can be included.[18]
- Blood Sampling: Collect blood samples (e.g., via the tail vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 60 hours).[18]
- Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
- Sample Analysis: Quantify the concentration of **isorhamnetin** in the plasma samples using the validated LC-MS/MS method described in section 5.2.
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to reach C<sub>max</sub>), and AUC (area under the curve) using non-compartmental analysis software.[18]

## Conclusion

**Isorhamnetin** is a phytochemical with a robust and multifaceted pharmacological profile. Its well-defined chemical structure and properties, combined with its demonstrated efficacy in various preclinical models, underscore its significant therapeutic potential. The compound's ability to modulate critical cellular signaling pathways, such as PI3K/Akt and MAPK, makes it a compelling candidate for drug development, particularly in oncology and inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the mechanisms of action and translational applications of this promising natural product. Future research should focus on clinical trials to validate its safety and efficacy in humans and on the development of advanced drug delivery systems to enhance its bioavailability.

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